8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
Description
8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is a bicyclic heterocyclic compound featuring a pyridine fused with a 1,4-oxazine ring and a methyl substituent at the 8-position. Its molecular formula is C₈H₁₀N₂O (monoisotopic mass: 150.07932 Da), with a stereochemical configuration that influences its physicochemical and pharmacological properties . This compound has garnered interest in medicinal chemistry, particularly as a scaffold for metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulators (PAMs) .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
InChI |
InChI=1S/C8H10N2O/c1-6-2-3-10-8-7(6)9-4-5-11-8/h2-3,9H,4-5H2,1H3 |
InChI Key |
WKSOTFJUMBKIPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)OCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with formaldehyde and a suitable methylating agent. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Reduction Reactions
The compound undergoes selective reduction of its lactam moiety. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/methanol reduces the lactam to a dihydroxy derivative:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | THF/MeOH, reflux | (S)-1-(1-phenylethyl)-2,3-dihydro-1H-pyrido[2,3-b] oxazin-2-ol | 75% |
This intermediate is critical for further functionalization, such as mesylation (using methanesulfonyl chloride) to form a mesyl ester, which undergoes elimination with sodium methoxide (NaOMe) to yield the fully aromatic pyridooxazine .
Substitution Reactions
The oxazine ring participates in nucleophilic substitution. For example, treatment with alkyl halides in the presence of bismuth oxide catalysts produces N-substituted derivatives:
| Reagent | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Nitrobenzyl bromide | Bi₂O₃ | DMF, 80°C, 12 h | 4-(4-Nitrobenzyl)-2H-pyrido[3,2-b] oxazin-3(4H)-one | 91% |
These derivatives are pharmacologically relevant, showing antiproliferative activity against hepatocellular carcinoma cells .
Ring-Opening Transformations
Under acidic or basic conditions, the oxazine ring undergoes cleavage. Ammonium acetate (NH₄OAc) in methanol/toluene promotes ring-opening to form polycyclic pyridones:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₄OAc | MeOH/toluene, reflux | 9-(4-Chlorobenzoyl)-3,4,12,12a-tetrahydro-2H-pyrido[1′,2′:4,5]pyrazino[2,1-b] oxazine-6,8-dione | 75% |
This reactivity enables access to complex heterocycles for drug discovery .
Tautomerism and Rearrangements
The compound exhibits aldehyde-lactol tautomerism in solution, influencing its reactivity. For example, treatment with acetic acid shifts the equilibrium toward the lactol form, facilitating nucleophilic attacks at the C-5 carbonyl position .
Key Research Findings:
-
Biological Relevance : N-substituted derivatives (e.g., 4-nitrobenzyl analogues) inhibit NF-κB signaling, demonstrating potent anticancer activity .
-
Synthetic Utility : Ring-opening reactions provide access to benzimidazole-fused pyridones, valuable in medicinal chemistry .
-
Regioselectivity : Reduction and substitution reactions occur preferentially at the oxazine ring due to electronic and steric factors .
Scientific Research Applications
8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Position and Regioisomerism
3-Methyl vs. 8-Methyl Derivatives
3-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine (C₈H₁₀N₂O):
- The methyl group at the 3-position introduces stereochemical complexity (e.g., (3S)-enantiomer).
- This derivative exhibits moderate solubility (exact data undisclosed) but serves as a precursor for further functionalization .
- Unlike the 8-methyl variant, its pharmacological activity remains understudied .
- 8-Methyl Derivative: Methyl substitution at the 8-position enhances aqueous solubility (e.g., compound 97 in showed 50 nM EC₅₀ for mGluR5 PAM activity and improved solubility) . The 8-methyl group likely reduces oxidative metabolism at the benzylic ether, a liability observed in non-methylated analogues .
6-Methyl and 7-Methyl Analogues
- 6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine (C₈H₁₀N₂O): Predicted collision cross-section (CCS) for [M+H]+ is 130.2 Ų, suggesting compact molecular geometry .
7-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine (C₈H₁₀N₂O):
Regioisomeric Oxazines
- 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine (C₇H₈N₂O):
Functional Group Variations
Oxazinone Derivatives
- 3-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (C₈H₈N₂O₂):
Halogenated Analogues
Pharmacological and Physicochemical Profiles
Key Findings and Implications
Position-Specific Methyl Effects : The 8-methyl group optimizes solubility and potency in mGluR5 PAMs, whereas 3-methyl and regioisomeric variants exhibit suboptimal profiles .
Regioisomerism Impact : Pyrido[2,3-b] fused systems outperform pyrido[3,2-b] analogues in both activity and solubility .
Unmet Needs : 6- and 7-methyl derivatives lack pharmacological data, warranting further exploration .
Biological Activity
8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyridooxazine family and features a unique structure comprising a pyridine ring fused with an oxazine ring. Its molecular formula is with a molecular weight of 150.18 g/mol .
The structural characteristics of this compound contribute significantly to its biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution .
Key Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | 8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
| InChI Key | WKSOTFJUMBKIPY-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=NC=C1)OCCN2 |
Biological Activity
Research has indicated that this compound exhibits various biological activities that are promising for medicinal chemistry.
Antimicrobial and Antiviral Properties
Studies have explored the compound's potential as a bioactive molecule with antimicrobial and antiviral properties. The specific mechanisms of action involve binding to certain enzymes or receptors, which may inhibit their activity .
For instance, preliminary assays have suggested that derivatives of pyridooxazines can exhibit activity against pathogens such as Mycobacterium tuberculosis, highlighting the need for further investigation into their therapeutic potential .
Case Studies
Several studies have demonstrated the biological effects of related compounds in the pyridooxazine family:
- Cytotoxic Effects : A study on similar compounds indicated varying cytotoxic effects on cancer cell lines. For example, compounds with similar structures showed IC50 values ranging from 97.3 µM to over 1 mM against HeLa and U87 cancer cell lines. This suggests that modifications in the structure can significantly influence biological activity .
- Selectivity for Cancer Cells : The selectivity of certain derivatives for cancerous cells over normal cells was noted in various experiments. This selectivity is crucial for developing targeted therapies with reduced side effects .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound can bind to active sites of enzymes or receptors, thereby modulating their activities. This interaction can lead to inhibition of substrate binding and subsequent catalytic processes .
Comparative Analysis
To understand the uniqueness of this compound in comparison to similar compounds:
Comparison Table
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Antimicrobial potential | Not yet determined |
| 3-Methyl-1H,2H,3H-pyrido[2,3-b]pyrazine | Moderate cytotoxicity | Varies |
| Dihydro-1H-pyrido[3,4-b][1,4]oxazine | High selectivity for cancer cells | >200 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine?
- Methodological Answer : The compound can be synthesized via alkylation or coupling reactions. For example, analogous pyrido-oxazine derivatives are prepared using bromo-substituted precursors (e.g., 4-(bromomethyl)benzonitrile) and catalysts like bismuth oxide under reflux conditions . Optimization of solvent systems (e.g., DMF or THF) and temperature control (60–90°C) is critical to achieve yields >90%.
Q. How is the compound characterized to confirm its structural identity?
- Methodological Answer : Characterization involves multi-spectral analysis:
- 1H/13C NMR : To assign proton and carbon environments, particularly distinguishing methyl groups in the pyrido-oxazine ring .
- HRMS : To verify molecular mass and isotopic patterns .
- IR Spectroscopy : To identify functional groups (e.g., C=O or C-N stretches) .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer : Flash chromatography (using silica gel and gradients of ethyl acetate/hexane) is effective for isolating polar intermediates. Recrystallization from ethanol or methanol improves purity, as demonstrated for structurally similar pyrido-oxazines .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Cross-validation using complementary techniques is essential. For example:
- If NMR signals overlap, use 2D NMR (COSY, HSQC) to resolve assignments .
- If HRMS data conflicts with theoretical values, recheck sample purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What strategies optimize reaction conditions for scale-up synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) to assess variables:
- Catalyst loading : Bismuth oxide (5–10 mol%) significantly impacts yield in alkylation reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may require rigorous drying to avoid hydrolysis .
Q. How to investigate the compound’s potential biological activity?
- Methodological Answer : Use cell-based assays:
- MTT assay : Test cytotoxicity in cancer cell lines (e.g., HepG2) at concentrations 1–100 μM .
- NF-κB inhibition : Measure DNA-binding activity via ELISA or luciferase reporter assays to evaluate anti-inflammatory potential .
Q. What computational methods predict the compound’s reactivity or stability?
- Methodological Answer :
- DFT calculations : Model electron density maps to identify reactive sites (e.g., methyl group oxidation susceptibility) .
- Molecular docking : Predict binding affinities to biological targets (e.g., kinase enzymes) using AutoDock Vina or Schrödinger Suite .
Q. How to address discrepancies in pharmacological data across studies?
- Methodological Answer :
- Dose-response curves : Ensure consistent IC50 calculations using nonlinear regression models (e.g., GraphPad Prism) .
- Batch variability : Characterize compound purity (≥95% by HPLC) and storage conditions (e.g., desiccated at −20°C) to minimize experimental noise .
Methodological Resources
- Experimental Design : Reference guidelines for optimizing reaction parameters and statistical analysis .
- Safety Protocols : Follow GB/T 16483-2008 and OECD standards for handling hazardous intermediates .
- Data Reporting : Use IUPAC nomenclature rules and scientific notation (e.g., 2.3 × 10⁻⁴ mM) for clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
